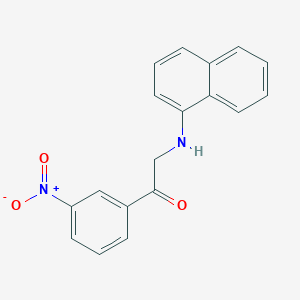

2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-18(14-7-3-8-15(11-14)20(22)23)12-19-17-10-4-6-13-5-1-2-9-16(13)17/h1-11,19H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKZPJAANRNWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone, with the CAS number 27996-90-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₄N₂O₃

- Molecular Weight : 306.32 g/mol

- Melting Point : Predicted at 514.6 ± 35.0 °C

- Density : Approximately 1.327 ± 0.06 g/cm³

The biological activity of 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone is primarily attributed to its ability to inhibit specific enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These enzymes play critical roles in inflammation and neurotransmission, respectively, making this compound a candidate for anti-inflammatory and neuroprotective therapies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .

Study on COX-2 Inhibition

In a study focusing on the anti-inflammatory properties of this compound, it was shown to effectively inhibit COX-2 activity in vitro, leading to reduced prostaglandin synthesis. This suggests potential use in treating inflammatory conditions.

Neuroprotective Effects

Another research highlighted its neuroprotective effects through AChE inhibition, which is relevant in conditions like Alzheimer's disease. The compound was found to enhance acetylcholine levels in neuronal cultures, indicating its potential as a cognitive enhancer.

Structure-Activity Relationship (SAR)

The structure of 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone has been analyzed for its SAR properties. Modifications on the naphthalene ring and the nitrophenyl group have been shown to significantly affect biological activity, with certain substitutions enhancing potency against specific targets .

Scientific Research Applications

Pharmaceutical Chemistry

2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone has been explored for its potential role as a pharmaceutical intermediate. Its structural features suggest it may possess biological activity, making it a candidate for drug development. Researchers are particularly interested in compounds with similar structures for their potential anti-cancer properties or as inhibitors in various enzymatic pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, allows chemists to create more complex molecules. It can be utilized in synthesizing dyes, agrochemicals, and other functional organic materials.

Material Science

In material science, derivatives of 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone are being investigated for their properties in creating advanced materials. The incorporation of such compounds into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

Analytical Chemistry

The compound's distinct spectral properties make it useful in analytical chemistry for developing new methods of detection and quantification of similar compounds. Techniques such as UV-Vis spectroscopy and HPLC (High-Performance Liquid Chromatography) can be employed to study its behavior under various conditions.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of compounds similar to 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to its structure could lead to more effective therapeutic agents.

Case Study 2: Synthesis of Novel Dyes

Researchers successfully synthesized novel dyes using 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone as a precursor. The resulting dyes exhibited enhanced lightfastness and color intensity, demonstrating the compound's utility in dye chemistry.

Data Table: Applications Summary

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Chemistry | Potential drug development and biological activity | Investigated for anticancer properties |

| Organic Synthesis | Building block for complex organic molecules | Used in synthesizing dyes and agrochemicals |

| Material Science | Enhancements in polymer properties | Improved thermal and mechanical properties |

| Analytical Chemistry | Development of detection methods | Utilized in UV-Vis spectroscopy and HPLC |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related ethanones below:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 3-nitrophenyl group enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., in cycloadditions ). In contrast, methyl or methoxy substituents (e.g., JWH-250 in ) reduce reactivity.

- Biological Activity : Triazole-containing analogs (e.g., 9d ) exhibit antifungal activity, whereas acetamide derivatives (e.g., 6c ) are tailored for stability and hydrogen-bonding interactions .

- Synthetic Efficiency: The target compound’s synthesis likely parallels methods for 6c (Cu-catalyzed cycloaddition, 6–8 h reaction time) , but yields may vary due to steric hindrance from the naphthylamino group.

Spectral and Physical Properties

- IR Spectroscopy: The target compound’s nitro group is expected to show asymmetric stretching at ~1535 cm⁻¹ (cf. 6c at 1535 cm⁻¹ ). – NH stretching (naphthylamino) would appear near 3300 cm⁻¹, similar to 6c (3302 cm⁻¹) .

- NMR Data :

– In 6c , the 3-nitrophenyl protons resonate at δ 8.61 (s, 1H), while the naphthalene protons appear between δ 7.22–8.40 . The target compound’s aromatic signals would likely align with these ranges.

– Methyl groups in analogs (e.g., 5 ) show upfield shifts (δ 2.1–2.5) .

Q & A

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone, considering potential challenges in aromatic ring activation?

- Methodological Answer : The synthesis typically involves coupling a naphthylamine derivative with a 3-nitroacetophenone precursor. Friedel-Crafts acylation is a viable route for introducing the ethanone group, but the 3-nitro substituent on the phenyl ring may deactivate the aromatic system, requiring careful selection of catalysts (e.g., AlCl₃) and reaction conditions (). Alternative pathways, such as nucleophilic substitution between 1-naphthylamine and α-halo-3-nitroacetophenone derivatives, have been reported for analogous compounds ().

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include the carbonyl stretch (~1685 cm⁻¹) and nitro group vibrations (~1520–1340 cm⁻¹) ().

- ¹H NMR : Look for signals corresponding to the naphthylamino group (δ ~6.9–8.7 ppm, multiplet) and the ethanone methylene (δ ~4.0–4.2 ppm, singlet) ().

- Mass Spectrometry : The molecular ion [M⁺] should align with the molecular formula (C₁₈H₁₄N₂O₃), with fragmentation patterns reflecting the nitro and naphthylamino groups ().

Q. What safety precautions are advised for handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies, adopt general precautions for nitroaromatic compounds:

- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact ().

- Work in a fume hood to minimize exposure to dust/aerosols ().

- Store in a cool, dry environment away from oxidizing agents ().

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound to predict reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model the electron density distribution, nitro group electron-withdrawing effects, and HOMO-LUMO gaps. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into charge-transfer interactions ( ).

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the naphthylamino group and nitro substituents). For non-crystalline derivatives, SHELXS/SHELXD can assist in phase determination for powder diffraction data ( ).

Q. What strategies optimize the compound’s bioactivity through systematic structural modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl () or triazole moieties () to modulate electron-withdrawing effects and solubility.

- Side-Chain Functionalization : Introduce sulfur-containing groups (e.g., tetrazolylthio in ) to enhance antifungal or antioxidant activity.

- Chiral Resolution : Synthesize enantiomers (e.g., via asymmetric catalysis) to evaluate stereochemical impacts on biological targets ().

Contradictions and Research Gaps

- Synthesis : While Friedel-Crafts acylation is effective for 3-nitroacetophenone derivatives (), steric hindrance from the naphthylamino group may necessitate alternative coupling strategies ().

- Toxicology : Limited data on chronic exposure risks () highlight the need for in vitro toxicokinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.